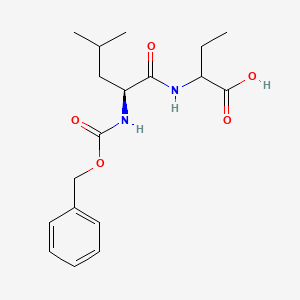

Cbz-Leu-Abu-OH

Description

Properties

Molecular Formula |

C18H26N2O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid |

InChI |

InChI=1S/C18H26N2O5/c1-4-14(17(22)23)19-16(21)15(10-12(2)3)20-18(24)25-11-13-8-6-5-7-9-13/h5-9,12,14-15H,4,10-11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t14?,15-/m0/s1 |

InChI Key |

YRFGOEXCVNSOSG-LOACHALJSA-N |

Isomeric SMILES |

CCC(C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-Leu-Abu-OH is synthesized through a series of chemical reactions involving the protection and deprotection of amino groups. The synthesis typically starts with the protection of the amino group of leucine using benzyl chloroformate (Cbz-Cl) under basic conditions. The protected leucine is then coupled with 2-aminobutyric acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final product, Cbz-Leu-Abu-OH, is obtained after purification .

Industrial Production Methods

Industrial production of Cbz-Leu-Abu-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Cbz-Leu-Abu-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can remove the protective Cbz group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is commonly used to remove the Cbz group.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions

Major Products Formed

Oxidation: Oxidized derivatives of the peptide.

Reduction: Deprotected amino acids.

Substitution: Substituted peptide derivatives.

Scientific Research Applications

Cbz-Leu-Abu-OH has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of peptide-based materials and biocompatible hydrogels .

Mechanism of Action

The mechanism of action of Cbz-Leu-Abu-OH involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group from unwanted reactions during the synthesis process. The compound is incorporated into peptides through amide bond formation, and the protective group is removed under specific conditions to yield the final peptide product .

Comparison with Similar Compounds

Cbz-Leu-Abu-OH is structurally and functionally compared to three analogs: Cbz-Leu-Phe-OH , AK295 , and Z-D-Leu-OH .

Structural Analogs

- Cbz-Leu-Phe-OH: Replacing Abu (α-aminobutyric acid) with Phe (phenylalanine) introduces an aromatic side chain, reducing solubility in non-polar solvents and altering enzyme-binding affinity .

- Z-D-Leu-OH : The D-leucine stereoisomer is resistant to proteolytic degradation, making it useful in designing stable peptide analogs .

Functional Analogs

AK295 (Cbz-Leu-D,L-Abu-CONH-(CH₂)₃-morpholine) :

- Derived from Cbz-Leu-Abu-OH by adding a morpholine group.

- Acts as a reversible calpain inhibitor with neuroprotective effects in traumatic brain injury models.

- Limitation : Poor blood-brain barrier (BBB) penetration due to the morpholine substituent .

| Parameter | Cbz-Leu-Abu-OH | AK295 |

|---|---|---|

| BBB Penetration | Not applicable (precursor) | Low |

| Inhibition (KI) | N/A | 0.4 µM (Calpain I) |

| Therapeutic Use | Intermediate | Neuroprotective agent |

| References |

Enzymatic Activity Comparison

Studies on peptidyl α-ketoamides derived from Cbz-Leu-Abu-OH reveal:

Biological Activity

Cbz-Leu-Abu-OH, or Carbobenzyloxy-Leucine-α-Aminobutyric Acid, is a compound of interest in peptide chemistry and biochemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and applications of Cbz-Leu-Abu-OH, particularly in the context of protease inhibition and therapeutic applications.

Synthesis of Cbz-Leu-Abu-OH

The synthesis of Cbz-Leu-Abu-OH typically involves standard peptide coupling techniques. The carbobenzyloxy (Cbz) group serves as a protecting group for the amino group of leucine, allowing for selective reactions. The α-aminobutyric acid (Abu) moiety is incorporated to enhance the compound's biological properties.

1. Protease Inhibition

Research has demonstrated that Cbz-Leu-Abu-OH and its derivatives exhibit significant inhibitory activity against cysteine proteases such as calpain I, calpain II, and cathepsin B. These proteases play critical roles in various physiological processes and are implicated in numerous diseases.

Inhibition Data:

The following table summarizes the inhibitory constants () for Cbz-Leu-D,L-Abu-CONH-(CH₂)₃-adenin-9-yl and related compounds against different proteases:

| Compound | Calpain I (µM) | Calpain II (µM) | Cathepsin B (µM) |

|---|---|---|---|

| 4a | 0.053 ± 0.001 | 0.070 ± 0.010 | 0.80 ± 0.15 |

| 4b | 0.023 ± 0.006 | 0.077 ± 0.025 | 0.88 ± 0.02 |

| 4c | 0.165 ± 0.020 | 1.14 ± 0.06 | 0.75 ± 0.06 |

These results indicate that modifications to the structure can significantly influence the potency of the inhibitors against specific proteases .

2. Therapeutic Applications

The biological activity of Cbz-Leu-Abu-OH extends beyond protease inhibition. It has been explored for its potential applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases due to its immunomodulatory effects .

In a study involving animal models, compounds derived from Cbz-Leu-Abu-OH demonstrated a capacity to modulate immune responses, suggesting their utility in therapeutic contexts where immune regulation is desirable.

Case Studies

Several case studies highlight the efficacy of Cbz-Leu-Abu-OH derivatives in clinical settings:

- Case Study on Rheumatoid Arthritis: A study investigated the effects of Cbz-Leu-Abu-OH on Wistar rats with collagen-induced arthritis (CIA). The treatment led to significant reductions in inflammatory markers such as interleukins IL-6 and IL-8, indicating a potential pathway for therapeutic intervention .

- In Vitro Studies: In vitro assays using human cell lines have shown that Cbz-Leu-Abu-OH can inhibit cell proliferation in cancer cell lines, suggesting possible anticancer properties that warrant further investigation.

Q & A

Q. How can researchers ensure reproducibility when publishing Cbz-Leu-Abu-OH studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.